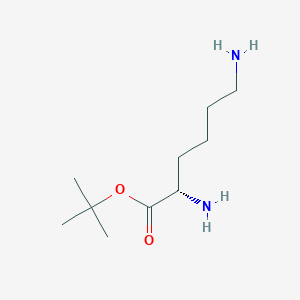
tert-Butyl L-lysinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl L-lysinate: is a derivative of the amino acid lysine, where the amino group is protected by a tert-butyl group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity. The tert-butyl group serves as a protecting group, preventing unwanted reactions at the amino site during various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl L-lysinate can be synthesized through several methods. One common approach involves the reaction of L-lysine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of microreactor technology allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl L-lysinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its amine form.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: tert-Butyl L-lysinate is widely used in peptide synthesis as a protecting group for the amino function. It allows for selective reactions at other sites without interference from the amino group.
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. Its stability makes it a valuable tool in various biochemical assays.
Medicine: The compound is utilized in the development of peptide-based drugs. Its protecting group properties help in the synthesis of complex peptides and proteins used in therapeutic applications.
Industry: this compound finds applications in the production of specialty chemicals and pharmaceuticals. Its role as a protecting group ensures the integrity of the final product during multi-step synthesis processes.
Mécanisme D'action
The mechanism by which tert-butyl L-lysinate exerts its effects is primarily through its role as a protecting group. The tert-butyl group shields the amino function from unwanted reactions, allowing for selective modifications at other sites. This protection is crucial in peptide synthesis, where precise control over reaction sites is necessary.
Comparaison Avec Des Composés Similaires
tert-Butyl L-tyrosinate: Another amino acid derivative with a tert-butyl protecting group.
tert-Butyl L-glutamate: Used in similar applications as tert-butyl L-lysinate.
tert-Butyl L-alaninate: A simpler amino acid derivative with a tert-butyl group.
Uniqueness: this compound is unique due to its specific structure and reactivity. The presence of the lysine side chain allows for additional functionalization, making it more versatile in synthetic applications compared to simpler amino acid derivatives.
Propriétés
Formule moléculaire |
C10H22N2O2 |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
tert-butyl (2S)-2,6-diaminohexanoate |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)8(12)6-4-5-7-11/h8H,4-7,11-12H2,1-3H3/t8-/m0/s1 |
Clé InChI |
UCORYUPEVCQOAL-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)(C)OC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















